

Technical Guide: 2-(4-Bromobenzyl)isoindoline-1,3-dione

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Compound of Interest

Compound Name: 2-(4-Bromobenzyl)isoindoline-1,3-dione

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Audience: Researchers, scientists, and drug development professionals.

This technical guide provides comprehensive information on the chemical properties, synthesis, and characterization of **2-(4-Bromobenzyl)isoindoline-1,3-dione**, a compound of interest in medicinal chemistry and organic synthesis.

Compound Data

The key quantitative properties of **2-(4-Bromobenzyl)isoindoline-1,3-dione** are summarized in the table below for easy reference and comparison.

Property	Value	Source
Molecular Weight	316.15 g/mol	[1] [2]
Molecular Formula	C15H10BrNO2	[1]
CAS Number	153171-22-3	[1] [3] [4]
Melting Point	126-129 °C	[3]
Appearance	Colorless Solid	[3]
Purity	≥95.0%	[2]

Experimental Protocols

Synthesis of 2-(4-Bromobenzyl)isoindoline-1,3-dione

A detailed experimental protocol for the synthesis of **2-(4-Bromobenzyl)isoindoline-1,3-dione** is provided below, based on established laboratory procedures.[\[3\]](#)

Materials:

- p-Bromobenzyl bromide (4.00 g, 16.004 mmol)
- Phthalimide potassium salt (3.26 g, 17.61 mmol)
- N,N-dimethylformamide (DMF, 10 mL)
- Deionized water
- Ethyl acetate (AcOEt)
- Anhydrous sodium sulfate (Na₂SO₄)
- Saturated saline solution
- Hexane

Procedure:

- A reaction mixture of p-bromobenzyl bromide and phthalimide potassium salt is prepared in N,N-dimethylformamide.
- The mixture is heated in an oil bath to 100 °C with calcium chloride added as a desiccant. The reaction is stirred for 6 hours.
- After the reaction is complete, it is cooled to room temperature.
- The reaction is quenched by the addition of 100 mL of deionized water.
- The mixture is then extracted three times with 100 mL of ethyl acetate.

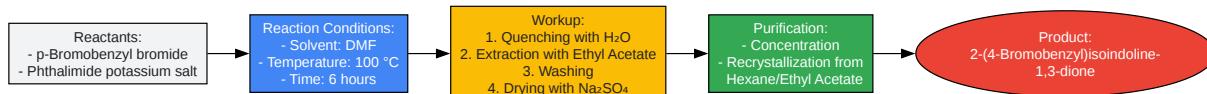
- The combined organic phases are washed sequentially with 100 mL of deionized water and 100 mL of saturated saline solution.
- The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
- The resulting product, **2-(4-bromobenzyl)isoindoline-1,3-dione**, is obtained as a colorless solid with a quantitative yield.
- Recrystallization from a hexane/ethyl acetate mixed solvent can be performed to obtain colorless cottony crystals.

Characterization:

- ^1H NMR (300 MHz, CDCl_3): δ 4.80 (2H, s, CH_2), 7.32 (2H, d, J = 7.8 Hz, ArH), 7.44 (2H, d, J = 8.1 Hz, ArH), 7.71-7.73 (2H, m, ArH), 7.84-7.85 (2H, m, ArH).[3]

Visualized Workflow

The following diagram illustrates the synthetic workflow for **2-(4-Bromobenzyl)isoindoline-1,3-dione**.



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Caption: Synthetic workflow for **2-(4-Bromobenzyl)isoindoline-1,3-dione**.

Biological Context

While specific signaling pathway involvement for **2-(4-Bromobenzyl)isoindoline-1,3-dione** is not extensively documented in the provided search results, the parent structure, isoindoline-1,3-dione (phthalimide), is a significant pharmacophore. Derivatives of this structure have been investigated for a wide range of biological activities, including as inhibitors of acetylcholinesterase, which is relevant in the context of Alzheimer's disease research.[5]

Furthermore, various isoindoline-1,3-dione derivatives have been synthesized and evaluated for their analgesic and anti-inflammatory properties.^{[6][7]} This suggests that **2-(4-Bromobenzyl)isoindoline-1,3-dione** could be a candidate for further biological screening and drug development studies.

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